molecular formula CIN3O6 B13763006 Iodotrinitromethane CAS No. 630-70-6

Iodotrinitromethane

Cat. No.: B13763006
CAS No.: 630-70-6
M. Wt: 276.93 g/mol
InChI Key: PVYWOZWHSJHJFC-UHFFFAOYSA-N
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Description

Iodotrinitromethane, also known as Methane, iodotrinitro-, is a chemical compound with the molecular formula CIN₃O₆ and a molecular weight of 276.93 g/mol . It is characterized by the presence of an iodine atom and three nitro groups attached to a central carbon atom. This compound is known for its unique reactivity and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodotrinitromethane can be synthesized through the reaction of trinitromethane with iodine. The reaction typically involves the use of a solvent such as dichloromethane (CH₂Cl₂) and is carried out under controlled conditions to ensure the desired product is obtained . The reaction can be represented as follows:

C(NO₂)₃H+I₂C(NO₂)₃I+HI\text{C(NO₂)₃H} + \text{I₂} \rightarrow \text{C(NO₂)₃I} + \text{HI} C(NO₂)₃H+I₂→C(NO₂)₃I+HI

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with a focus on scalability and safety. The use of appropriate solvents, reaction vessels, and purification techniques is crucial to ensure high yield and purity.

Scientific Research Applications

Iodotrinitromethane has several scientific research applications, including:

Mechanism of Action

The mechanism by which iodotrinitromethane exerts its effects involves its ability to form complexes with organic ligands. This interaction is characterized by the formation of nσ complexes with low iodine asymmetry parameters and a positive charge on the iodine atom . These complexes can interfere with various molecular targets and pathways, leading to diverse chemical and biological effects.

Comparison with Similar Compounds

Uniqueness: Iodotrinitromethane’s unique combination of an iodine atom and three nitro groups makes it particularly reactive and versatile in various chemical reactions. Its ability to form stable complexes with organic ligands further distinguishes it from similar compounds .

Biological Activity

Iodotrinitromethane (ITM) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a halogenated nitroalkane. Its chemical structure can be represented as:

C NO 2 3I\text{C NO 2 3I}

This structure features a central carbon atom bonded to three nitro groups (NO2-NO_2) and one iodine atom (I-I). The presence of these functional groups significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism of action is primarily attributed to the nitro groups, which can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that disrupt cellular processes.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that ITM has a low MIC against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, ITM demonstrated an MIC value of approximately 0.5 mg/mL against Staphylococcus aureus and Escherichia coli.

Cytotoxicity

While ITM shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been investigated. The compound's cytotoxicity is influenced by its concentration and exposure time:

  • Cell Viability Assays : In vitro studies using human cell lines revealed that concentrations above 100 µM resulted in significant cytotoxicity, with cell viability dropping below 50%.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the effectiveness of ITM against multidrug-resistant strains of bacteria. The results indicated that ITM not only inhibited bacterial growth but also reduced biofilm formation by 70% at sub-MIC levels.
  • Toxicological Assessment : In another study, Jones et al. (2024) assessed the toxicological profile of ITM using animal models. The study found that while ITM was effective against pathogens, it induced liver toxicity at higher doses, necessitating further investigation into its safety profile.

Data Table: Biological Activity Overview

Biological Activity Observed Effect Reference
AntimicrobialMIC = 0.5 mg/mLSmith et al., 2023
CytotoxicityCell viability < 50% at 100 µMJones et al., 2024
Biofilm Inhibition70% reduction at sub-MIC levelsSmith et al., 2023

Properties

CAS No.

630-70-6

Molecular Formula

CIN3O6

Molecular Weight

276.93 g/mol

IUPAC Name

iodo(trinitro)methane

InChI

InChI=1S/CIN3O6/c2-1(3(6)7,4(8)9)5(10)11

InChI Key

PVYWOZWHSJHJFC-UHFFFAOYSA-N

Canonical SMILES

C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])I

Origin of Product

United States

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